molecular formula C10H19NO2 B6599161 tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate CAS No. 2307784-27-4

tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate

Cat. No.: B6599161
CAS No.: 2307784-27-4
M. Wt: 185.26 g/mol
InChI Key: BHLFOLJFTRXOCQ-SFYZADRCSA-N
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Description

tert-Butyl (1R,3S)-3-aminocyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring a tert-butyl ester group and an amino substituent at the 3-position of the cyclopentane ring. Its stereochemistry (1R,3S) is critical for applications in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, where enantiomeric purity dictates biological activity. The tert-butyl group enhances steric protection of the ester moiety, improving stability against hydrolysis compared to smaller esters like methyl or ethyl . This compound is often utilized as an intermediate in the synthesis of carbamate-protected amines or as a building block for peptidomimetics .

Properties

IUPAC Name

tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLFOLJFTRXOCQ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3S)-3-aminocyclopentane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

tert-Butyl (1R,3S)-3-aminocyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate can be contextualized by comparing it to analogs with variations in stereochemistry, ester groups, substituents, or ring size. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
This compound hydrochloride C₁₀H₂₀ClNO₂ 221.7 Chiral cyclopentane core; tert-butyl ester; hydrochloride salt; ≥95% purity Discontinued; intermediate in peptide synthesis
Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride C₈H₁₄ClNO₂ 199.66 (estimated) Methyl ester; same stereochemistry Improved solubility in polar solvents; precursor for bioactive molecules
Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride C₉H₁₆ClNO₂ 213.69 (estimated) Ethyl ester; racemic mixture Faster ester hydrolysis kinetics; lab-scale availability
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate C₁₁H₂₂N₂O₂ 214.31 Carbamate group; (1R,3R) stereochemistry Protecting group for amines; used in solid-phase peptide synthesis
tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride C₁₁H₂₂ClNO₂ 235.75 Cyclohexane ring; increased ring size Altered conformational flexibility; potential for distinct receptor binding

Ester Group Variations

  • tert-Butyl vs. Methyl/Ester Derivatives : The tert-butyl ester in the parent compound confers superior hydrolytic stability compared to methyl (CAS: 180196-56-9) or ethyl (CAS: 1807941-28-1) analogs, which are more prone to enzymatic or acidic cleavage. This makes the tert-butyl variant preferable for prolonged storage or multi-step syntheses .
  • Hydrochloride Salts: The hydrochloride form (e.g., CAS: 2307784-28-5) enhances crystallinity and purity but may limit solubility in non-polar solvents .

Stereochemical and Ring Size Differences

  • (1R,3S) vs. (1R,3R) Isomers: Compounds like tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate (CAS: 1009075-44-8) exhibit distinct spatial arrangements, altering their interactions with chiral catalysts or biological targets .
  • Cyclopentane vs. Cyclohexane : The cyclohexane analog (CAS: N/A) introduces a six-membered ring, reducing ring strain and modifying conformational preferences. This can impact binding affinity in drug-receptor interactions .

Functional Group Modifications

  • Carbamate vs. Carboxylate : Carbamate derivatives (e.g., tert-butyl ((1R,3S)-3-isopropyl-3-cyclopentyl)carbamate) serve as stable amine-protecting groups, whereas carboxylates are intermediates for further functionalization (e.g., amidation in ) .
  • Substituent Effects : Bulky groups like isopropyl () or methoxyethyl () on the cyclopentane ring enhance steric hindrance, influencing reaction kinetics and selectivity in coupling reactions .

Biological Activity

tert-Butyl (1R,3S)-3-aminocyclopentane-1-carboxylate is an organic compound with significant implications in medicinal chemistry and biological research. This compound, characterized by its cyclopentane structure and functional groups, serves as an important intermediate in the synthesis of various bioactive molecules. Its potential applications span across neuropharmacology, enzyme studies, and drug development.

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclopentanone with tert-butyl carbamate under controlled conditions. Key steps include:

  • Formation of the Cyclopentane Ring : Starting from a cyclopentane precursor.
  • Introduction of Functional Groups : Utilizing tert-butyl chloroformate in the presence of a base like triethylamine.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain the pure compound.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The amino group can form hydrogen bonds with proteins and enzymes, while the carboxylate ester group may participate in esterification reactions. These interactions can modulate enzyme activities and influence biochemical pathways.

Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit significant activity in modulating neurotransmitter systems, particularly by acting as selective agonists for metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in synaptic transmission and plasticity, making this compound a candidate for therapeutic applications in neurological disorders .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundModulates mGluRs; potential neuroprotective effects,
Meso-cis ACPTSelective mGluR agonist; potential in CNS disorders
Tert-butyl 3-aminocyclopentane-1-carboxylateSimilar function; used in drug development

Case Study: Neurotransmitter Modulation

In a study exploring the effects of various aminocyclopentane derivatives on neurotransmitter systems, this compound was found to enhance glutamate signaling through mGluRs. This effect suggests potential applications in treating conditions such as anxiety and depression where glutamatergic dysfunction is implicated.

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